N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide
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Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a methylbenzamide moiety
Mechanism of Action
Target of Action
The compound, also known as “N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide”, is a synthetic fungicide . Its primary targets are a wide range of plant pathogens . The compound acts by inhibiting the mitochondrial respiration of fungi .
Mode of Action
The compound’s mode of action involves the inhibition of mitochondrial respiration in fungi . This is achieved by blocking the transfer of electrons within the respiratory chain .
Biochemical Pathways
The affected biochemical pathway is the mitochondrial respiration pathway in fungi . By inhibiting this pathway, the compound disrupts important cellular biochemical processes, leading to the cessation of fungal growth .
Result of Action
The primary result of the compound’s action is the inhibition of fungal growth . By disrupting mitochondrial respiration, the compound reduces the availability of ATP, an essential energy source for cellular processes. This leads to the cessation of fungal growth, thereby acting as an effective fungicide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide typically involves the formation of the tetrazole ring followed by the attachment of the chlorophenyl and methylbenzamide groups. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a coupling reaction with 4-chlorobenzyl chloride and subsequent amidation with 4-methylbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization step and high-throughput purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide can undergo various chemical reactions including:
Oxidation: The tetrazole ring can be oxidized under strong oxidative conditions.
Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of tetrazole N-oxides.
Reduction: Formation of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties such as thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
N-((1-phenyl-1H-tetrazol-5-yl)methyl)-4-methylbenzamide: Lacks the chlorine atom, leading to different reactivity and biological activity.
N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide: Contains a bromine atom instead of chlorine, which can affect its chemical properties and interactions.
N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide: The methyl group on the phenyl ring can influence its steric and electronic properties.
Uniqueness
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-methylbenzamide is unique due to the presence of the chlorophenyl group, which can enhance its reactivity and potential biological activity compared to its analogs. The combination of the tetrazole ring and the chlorophenyl group provides a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-11-2-4-12(5-3-11)16(23)18-10-15-19-20-21-22(15)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3,(H,18,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBZBQHOYWMFHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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